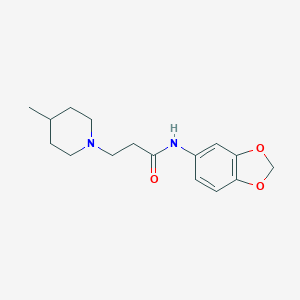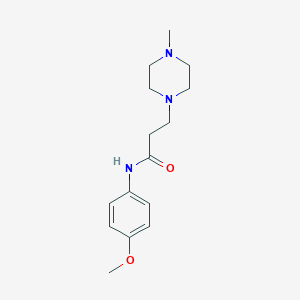![molecular formula C16H25N3O3 B248850 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It belongs to a class of drugs known as PPAR agonists, which are known to regulate lipid and glucose metabolism in the body.
科学的研究の応用
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 has been extensively studied for its potential applications in various fields of research. It has been shown to have beneficial effects on lipid and glucose metabolism, making it a potential treatment option for metabolic disorders such as obesity and type 2 diabetes. It has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to increase endurance and improve exercise performance in mice, which has led to its use as a potential doping agent in sports. It has also been shown to reduce inflammation and oxidative stress in various animal models, which may have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 in lab experiments is its specificity for PPARδ activation, which allows for targeted modulation of lipid and glucose metabolism. However, there are also limitations to its use, as it has been shown to have off-target effects on other nuclear receptors and may have potential toxicity concerns.
将来の方向性
There are a number of potential future directions for research on 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. It may also have potential applications in cancer research, as well as in the treatment of inflammatory diseases. Further research is needed to fully understand the potential benefits and limitations of this compound, as well as its potential toxicity concerns.
合成法
The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 involves the reaction of 4-(2-methoxyphenyl)-2,6-dimethylmorpholine with 1-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-one in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
特性
製品名 |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide |
|---|---|
分子式 |
C16H25N3O3 |
分子量 |
307.39 g/mol |
IUPAC名 |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O3/c1-22-15-5-3-2-4-14(15)17-16(21)6-7-18-8-10-19(11-9-18)12-13-20/h2-5,20H,6-13H2,1H3,(H,17,21) |
InChIキー |
STIVAYDJCRXXSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCO |
正規SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)




![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)
